molecular formula C20H27FN2O B4284264 N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea

N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea

Cat. No. B4284264
M. Wt: 330.4 g/mol
InChI Key: TZKMLWGQEKPVTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea, also known as AFAU, is a synthetic compound that has been synthesized for its potential antimicrobial and antifungal properties. AFAU belongs to the class of urea derivatives, which are known for their biological activity against various diseases.

Mechanism of Action

The mechanism of action of N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea is not fully understood, but it is believed to involve inhibition of cell wall synthesis in bacteria and fungi. N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea has been shown to disrupt the integrity of the cell wall, leading to cell death. Additionally, N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea may also interfere with the synthesis of nucleic acids, leading to inhibition of DNA replication and transcription.
Biochemical and Physiological Effects
N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea has been shown to have low toxicity and is well tolerated in animal studies. It has also been shown to have low binding affinity to human serum proteins, which may reduce the risk of adverse drug reactions. N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea has been found to be stable in various biological fluids, including plasma and urine.

Advantages and Limitations for Lab Experiments

N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea has several advantages for lab experiments, including its broad spectrum of antimicrobial and antifungal activity, low toxicity, and stability in biological fluids. However, N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea may exhibit variability in its activity depending on the strain of bacteria or fungus being tested. Additionally, N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea may require higher concentrations than other antimicrobial agents to achieve the same level of activity.

Future Directions

There are several potential future directions for research on N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea. One area of interest is the development of new formulations of N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea for topical application, such as in the treatment of skin infections. Another area of interest is the investigation of the potential use of N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea in combination with other antimicrobial agents to enhance its activity. Additionally, further studies are needed to fully elucidate the mechanism of action of N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea and to optimize its pharmacokinetic properties for clinical use.
Conclusion
In conclusion, N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea is a synthetic compound with potential antimicrobial and antifungal properties. It has been extensively studied for its activity against various strains of bacteria and fungi. N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea has several advantages for lab experiments, including its broad spectrum of activity, low toxicity, and stability in biological fluids. Future research on N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea may lead to the development of new formulations and the optimization of its pharmacokinetic properties for clinical use.

Scientific Research Applications

N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea has been extensively studied for its potential antimicrobial and antifungal properties. It has been shown to exhibit activity against various strains of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. N-[2-(1-adamantyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea has also been found to be effective against several fungal species, including Candida albicans and Aspergillus fumigatus.

properties

IUPAC Name

1-[2-(1-adamantyl)ethyl]-3-(3-fluoro-4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27FN2O/c1-13-2-3-17(9-18(13)21)23-19(24)22-5-4-20-10-14-6-15(11-20)8-16(7-14)12-20/h2-3,9,14-16H,4-8,10-12H2,1H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKMLWGQEKPVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCCC23CC4CC(C2)CC(C4)C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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